Superior Seizure Cessation Probability in Benzodiazepine-Resistant Status Epilepticus Compared to Phenytoin and Levetiracetam
In a systematic review and meta-analysis of 24 studies comprising 1,185 status epilepticus episodes, phenobarbital demonstrated the highest probability of seizure cessation (0.80; 95% CI: 0.69–0.88) among non-benzodiazepine antiepileptic drugs evaluated. This was significantly superior to phenytoin/fosphenytoin (0.53; 95% CI: 0.39–0.67; p = 0.002) and levetiracetam (0.62; 95% CI: 0.50–0.73; p = 0.018) [1].
| Evidence Dimension | Probability of seizure cessation in benzodiazepine-resistant convulsive status epilepticus |
|---|---|
| Target Compound Data | Phenobarbital: 0.80 (95% CI: 0.69–0.88) |
| Comparator Or Baseline | Phenytoin/fosphenytoin: 0.53 (95% CI: 0.39–0.67); Levetiracetam: 0.62 (95% CI: 0.50–0.73); Valproate: 0.71 (95% CI: 0.61–0.79) |
| Quantified Difference | PB vs PHT: absolute difference 0.27, p=0.002; PB vs LEV: absolute difference 0.18, p=0.018 |
| Conditions | Systematic review and meta-analysis of clinical studies; decision analysis model |
Why This Matters
For procurement in emergency neurology settings, this evidence supports selecting phenobarbital as the preferred second-line agent when maximal seizure control probability is the primary clinical priority.
- [1] Sánchez Fernández I, Gaínza-Lein M, Jackson M, et al. Meta-analysis and cost-effectiveness of second-line antiepileptic drugs for status epilepticus. Neurology. 2019;92(20):e2339-e2348. doi:10.1212/WNL.0000000000007503. View Source
